4,4-Difluorobutanoic acid

Description

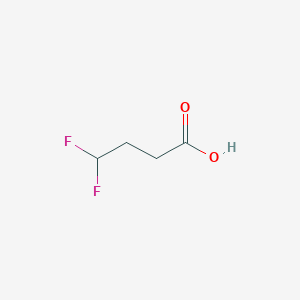

4,4-Difluorobutanoic acid, a notable organofluorine compound, has garnered attention in the scientific community for its potential as a versatile building block in the synthesis of more complex molecules. Its unique structural and chemical properties, imparted by the presence of two fluorine atoms, make it a valuable component in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2/c5-3(6)1-2-4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATHHSJRHUEROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610889 | |

| Record name | 4,4-Difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944328-72-7 | |

| Record name | 4,4-Difluorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944328-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4 Difluorobutanoic Acid and Its Derivatives

Strategies for Carbon-Fluorine Bond Formation

The selective introduction of fluorine into organic molecules remains a significant challenge in synthetic chemistry. A variety of methods have been developed, ranging from nucleophilic and electrophilic fluorination to radical-based approaches. These strategies are crucial for accessing complex fluorinated molecules like 4,4-difluorobutanoic acid and its derivatives.

Deoxyfluorination Reactions Utilizing Reagents (e.g., DAST)

Deoxyfluorination is a powerful strategy for converting hydroxyl and carbonyl groups into mono- and difluorinated products, respectively. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation. enamine.netenamine-genez.com It can efficiently convert aldehydes and unhindered ketones into the corresponding gem-difluorides. enamine-genez.comorganic-chemistry.org For the synthesis of this compound, a suitable precursor such as a γ-ketoester (e.g., ethyl 4-oxobutanoate) can be treated with DAST. The reaction proceeds by converting the ketone's carbonyl group into a gem-difluoromethylene group.

Similar reagents, such as the more thermally stable Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), can also be employed and sometimes offer superior performance. organic-chemistry.orgorganic-chemistry.org These reagents have proven effective in the synthesis of various difluorinated compounds, including α,α-difluoroamides and complex cyclic structures like 5,5-difluoropipecolic acid. sigmaaldrich.com The choice of reagent and reaction conditions is critical to maximize yield and minimize side reactions, such as cationic rearrangements that DAST can sometimes promote. enamine.netenamine-genez.com

Table 1: Deoxyfluorination Reagents and Their Applications

| Reagent Name | Common Abbreviation | Typical Application | Reference |

|---|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Conversion of ketones to gem-difluorides | enamine.netenamine-genez.com |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Deoxofluorination with enhanced thermal stability | organic-chemistry.orgorganic-chemistry.org |

| Aminodifluorosulfinium Tetrafluoroborates | XtalFluor | Deoxofluorination with reduced elimination byproducts | organic-chemistry.org |

Photochemical Decarboxylation Approaches from α-Fluorocarboxylic Acids

Visible light-promoted photoredox catalysis has emerged as a mild and efficient method for generating radicals and forging new bonds. Decarboxylative fluorination represents a powerful application of this technology, allowing for the direct conversion of aliphatic carboxylic acids into alkyl fluorides. nih.govnih.gov In this process, a photocatalyst, upon absorbing visible light, initiates the oxidation of a carboxylate to a carboxyl radical. This radical rapidly extrudes carbon dioxide to form an alkyl radical, which is then trapped by a fluorine radical source, such as Selectfluor, to yield the fluoroalkane. nih.govnih.govresearchgate.net This method is notable for its operational simplicity and broad substrate scope. nih.gov

A related photochemical strategy involves the decarboxylation of readily available α-fluorocarboxylic acids. organic-chemistry.org This approach generates α-fluoroalkyl radicals under mild conditions. These radicals can then participate in Giese-type addition reactions with Michael acceptors, leading to the formation of more complex monofluorinated and difluorinated products. organic-chemistry.org This methodology provides a pathway to derivatives of this compound by starting with an appropriate α-fluorodicarboxylic acid derivative.

Radical Difluoromethylation Techniques

Radical-based methods offer a direct route to incorporate difluoromethyl groups into organic scaffolds. A notable example is the radical addition of a difluoromethyl source to an unsaturated C-C bond. For instance, the synthesis of 4-bromo-4,4-difluorobutanoic acid has been achieved through the radical addition of dibromodifluoromethane (B1204443) to acrylic acid. prepchem.com This reaction is typically initiated by a radical initiator like sodium dithionite.

Recent advancements have focused on the difluoromethylation of alkenes and alkynes using various difluoromethyl radical precursors. rsc.orgcas.cn These reactions can be triggered by photochemical or electrochemical methods. rsc.orgnih.gov For example, the photoredox-catalyzed difluoromethylation of enamides using difluoromethyltriphenylphosphonium bromide proceeds with good yields and high stereoselectivity. rsc.org Electrochemical C-H difluoromethylation of acrylamides has also been developed, offering a green alternative to traditional methods. researchgate.net These techniques could be adapted to precursors of butanoic acid containing a terminal alkene to install the 4,4-difluoro functionality.

Stereoselective Synthesis of Fluorinated Amino Acid Analogues

Fluorinated amino acids are valuable building blocks for creating peptides with enhanced metabolic stability and unique conformational properties. The stereoselective synthesis of the amino acid analogue of this compound, (S)-2-amino-4,4-difluorobutanoic acid (also known as DfeGly), has been reported for its use in protein mutagenesis. beilstein-journals.org

The synthesis of such compounds often requires sophisticated stereocontrol. One common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a Ni(II) complex of a Schiff base derived from glycine and a recyclable chiral auxiliary can be alkylated with a suitable electrophile. mdpi.com For derivatives of this compound, this would involve a 2,2-difluoroethylating agent. Subsequent hydrolysis of the complex releases the chiral auxiliary and the desired enantiomerically enriched amino acid. mdpi.com Another strategy involves the stereoselective fluorination of amino acid precursors. researchgate.netmdpi.com For example, N-protected derivatives like (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluorobutanoic acid are synthesized for use in solid-phase peptide synthesis. cymitquimica.com

Table 2: Examples of Synthesized this compound Amino Acid Analogues

| Compound Name | Common Abbreviation | Application | Reference |

|---|---|---|---|

| (S)-2-amino-4,4-difluorobutanoic acid | DfeGly | Protein Mutagenesis | beilstein-journals.org |

| (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluorobutanoic acid | Fmoc-DfeGly-OH | Peptide Synthesis | cymitquimica.com |

| N-Boc-L-2-amino-4-(diethylphosphono)-4,4-difluorobutanoic acid | - | Synthesis of phosphoserine peptide analogues | scispace.com |

Palladium-Catalyzed Fluorination and Arylation Reactions

Palladium catalysis has become an indispensable tool in modern organic synthesis for its ability to mediate a wide range of cross-coupling reactions. In the context of fluorinated butanoic acids, palladium catalysis can be employed for both the introduction of fluorine and for the functionalization of the fluorinated scaffold.

Recent breakthroughs have enabled the direct, palladium-catalyzed C(sp³)-H fluorination of aliphatic carboxylic acids. uni-kiel.de These methods often utilize a directing group to achieve high regioselectivity, allowing for the introduction of fluorine at a specific position, such as the β- or γ-carbon. Another powerful strategy is the palladium-catalyzed carbonylation of polyfluorinated alkyl iodides or the hydrocarboxylation of fluoroalkenes, which provides access to fluorinated carboxylic acids and their esters. researchgate.net

Furthermore, palladium-catalyzed arylation reactions can be used to modify fluorinated building blocks. For example, the coupling of fluoroalkylamines with aryl halides is a method to form C-N bonds. nih.govnih.gov Similarly, the α-arylation of carbonyl compounds bearing α-fluorine atoms has been developed, including enantioselective variants. escholarship.org These methods could be applied to derivatives of this compound to synthesize more complex, biologically relevant molecules.

Regioselective Introduction of Fluorine via Specific Intermediates

Achieving regioselectivity is a paramount challenge in fluorination chemistry. numberanalytics.comnumberanalytics.com One successful strategy involves the use of specific intermediates that guide the fluorine atom to the desired position. For example, the synthesis of difluorinated cyclic amino acids has been accomplished through a multi-step sequence involving a stereoselective iodolactonization of an unsaturated amino acid precursor. u-szeged.hu The resulting iodolactone intermediate precisely dictates the position of subsequent functionalization, including the introduction of fluorine.

Another approach relies on the inherent reactivity of a substrate. The radical addition of dibromodifluoromethane to the double bond of acrylic acid to form 4-bromo-4,4-difluorobutanoic acid is a regioselective process, governed by the stability of the resulting radical intermediate. prepchem.com More advanced methods may employ directing groups that temporarily coordinate to a metal catalyst, bringing the fluorinating agent into proximity with a specific C-H bond, thereby ensuring regioselective fluorination. beilstein-journals.org The development of such strategies, which often involve the careful design of substrates and reaction pathways, is crucial for the efficient synthesis of specifically fluorinated targets like this compound.

Synthesis of Complex Derivatives and Building Blocks

The synthesis of functionalized this compound derivatives often requires multi-step sequences and sophisticated chemical transformations. Methodologies have been developed to introduce key functional groups such as amino, hydroxy, and phosphono moieties, enabling the use of these scaffolds in the creation of peptidomimetics and other complex molecular architectures.

Amino- and Hydroxy-4,4-Difluorobutanoic Acid Derivatives

The synthesis of α-amino and α-hydroxy-4,4-difluorobutanoic acids is crucial for their application as non-canonical amino acids in peptide synthesis. One key derivative is (S)-2-amino-4,4-difluorobutanoic acid, also known as difluoroethylglycine (B13598732) (DfeGly). beilstein-journals.org The preparation of these compounds often involves the use of chiral auxiliaries or asymmetric catalysts to control the stereochemistry at the α-carbon.

The synthesis of hydroxy-substituted derivatives can be achieved through methods like the asymmetric aldol (B89426) reaction or the reduction of corresponding α-keto acids. These hydroxy acids are valuable precursors for synthesizing depsipeptides and other complex natural product analogues.

Phosphono-4,4-Difluorobutanoic Acid Derivatives and Non-Hydrolyzable Phosphoserine Mimetics

A significant application of this compound chemistry is in the synthesis of non-hydrolyzable mimics of phosphorylated amino acids, which are essential tools for studying signal transduction pathways mediated by protein kinases and phosphatases. L-2-amino-4-phosphono-4,4-difluorobutanoic acid (F₂Pab) is a prominent example, serving as a stable analogue of phosphoserine (pSer). bnl.govnih.gov In F₂Pab, the labile P-O bond of the phosphate (B84403) ester is replaced by a robust P-CF₂-C linkage, rendering it resistant to enzymatic hydrolysis. bnl.govunl.edu

The synthesis of F₂Pab has been achieved through multiple routes, often starting from chiral precursors like L-serine or (R)-isopropylideneglyceraldehyde to establish the correct stereochemistry. unl.edu The resulting Fmoc-protected F₂Pab-OH can be directly incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. bnl.gov These F₂Pab-containing peptides have been instrumental in developing phosphorylation site-specific antibodies and in studying the binding interactions with phosphopeptide-recognizing domains such as SH2 domains. bnl.govacs.org The difluoromethylene group not only provides hydrolytic stability but also closely mimics the pKa₂ of the natural phosphate group, making it an excellent electronic mimic. bnl.gov

| Derivative | Abbreviation | Application | Key Feature |

| L-2-amino-4-phosphono-4,4-difluorobutanoic acid | F₂Pab | Non-hydrolyzable phosphoserine mimetic | P-CF₂-C bond replaces P-O bond, resistant to phosphatases |

| Fmoc-L-F₂Pab-OH | - | Building block for SPPS | Allows incorporation of F₂Pab into synthetic peptides |

Heterocycle Formation Utilizing this compound Scaffolds

While the primary use of this compound derivatives is as building blocks for linear or peptide-based structures, they can also serve as scaffolds for the synthesis of heterocyclic compounds. The difluorinated chain can be incorporated into various ring systems to create novel fluorinated heterocycles with potential applications in medicinal chemistry.

For example, functionalized derivatives such as 4-[3'-bis(2''-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid have been synthesized as analogues of known bioactive compounds. acs.org Although direct cyclization of the this compound backbone is not widely reported, its derivatives can be elaborated into precursors for heterocycle formation. Ketone functionalities introduced onto the carbon chain can be used to construct fused heterocycles like indoles or pyrazoles through condensation reactions with appropriate binucleophiles such as hydrazines or anilines. nih.gov The synthesis of pyridazinone derivatives, for instance, often involves the reaction of γ-keto acids with hydrazine, a pathway where difluorinated γ-keto acid analogues could potentially be employed. acs.org This area remains less explored but holds potential for creating novel fluorinated chemical entities.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. wuxiapptec.com While specific examples of the synthesis of this compound using flow chemistry are not prominent in the literature, the principles of this technology are highly applicable to fluorination and other reactions involved in its synthesis.

The generation and use of hazardous reagents, such as certain fluorinating agents or unstable intermediates like diazo compounds, can be performed more safely in flow reactors due to the small reaction volumes and short residence times. wuxiapptec.combeilstein-journals.org For instance, the direct oxidation of alcohols to carboxylic acids has been efficiently achieved in a continuous-flow system using a platinum catalyst. rsc.org Such a method could potentially be adapted for the synthesis of this compound from a corresponding alcohol precursor. Furthermore, multi-step syntheses, including protection, functionalization, and deprotection steps, can be "telescoped" into a single continuous sequence, significantly reducing manual handling and purification time. tib.eusyrris.com The application of flow chemistry could therefore accelerate the synthesis of complex this compound derivatives, making these valuable building blocks more accessible.

Synthesis via Alkylation of Chiral Nickel(II)-Glycine Schiff Base Complexes

A powerful and widely used methodology for the asymmetric synthesis of α-amino acids, including fluorinated derivatives, is the alkylation of chiral Ni(II) complexes of glycine Schiff bases. researchgate.netrsc.org This strategy, pioneered by Belokon and others, relies on a chiral tridentate ligand, often derived from (S)-proline, which coordinates to a Ni(II) ion along with a glycine Schiff base. d-nb.infobeilstein-journals.org

The complex creates a planar, rigid structure that exposes one face of the glycine α-carbon for stereoselective alkylation. The acidity of the α-protons is significantly increased, allowing deprotonation under mild basic conditions to form a nucleophilic glycine enolate equivalent. This enolate then reacts with an electrophile, such as 1,1-difluoro-3-iodoethane, to introduce the 2,2-difluoroethyl side chain. The reaction typically proceeds with high diastereoselectivity. d-nb.info

After the alkylation step, the newly formed amino acid derivative can be liberated from the chiral auxiliary by acidic hydrolysis. The chiral ligand can often be recovered and reused. This method has been successfully applied to the gram-scale synthesis of derivatives like (S)-2-amino-4,4-difluorobutanoic acid (DfeGly) and (S)-4,4-difluoroglutamic acid. fu-berlin.ded-nb.info

Table of Reaction Components:

| Component | Role | Example |

|---|---|---|

| Glycine Schiff Base | Pro-nucleophile | Formed from glycine and a benzophenone (B1666685) derivative |

| Chiral Ligand | Stereocontrol | (S)-o-[(N-benzylprolyl)amino]benzophenone |

| Metal Ion | Template | Ni(II) |

| Base | Deprotonation | Solid NaOH, NaH |

Protecting Group Strategies and Reaction Optimization in Synthesis

The synthesis of complex molecules like the derivatives of this compound requires a robust strategy for the protection and deprotection of functional groups. The choice of protecting groups is critical for achieving high yields and preventing unwanted side reactions. numberanalytics.com Orthogonal protection, where different protecting groups can be removed under distinct conditions, is a key concept in multi-step synthesis. organic-chemistry.org

Boc (tert-butyloxycarbonyl): This group is stable to a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). It is widely used in solution-phase synthesis.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by mild bases, typically piperidine. Its base-lability makes it the standard protecting group for the α-amino function in solid-phase peptide synthesis (SPPS). bnl.gov

Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis, this group offers an alternative deprotection strategy that is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.

4-Pentenoyl: This group is stable to both acidic and basic conditions used for Boc and Fmoc removal but can be selectively cleaved under mild conditions using iodine solution, providing another layer of orthogonality. beilstein-journals.org

Reaction optimization often involves screening different protecting groups, solvents, bases, and catalysts to maximize yield and stereoselectivity. For example, in the Ni(II) complex alkylation, the choice of base (e.g., NaOH vs. NaH) and solvent (e.g., DMF) can significantly impact the reaction's efficiency and diastereomeric purity. rsc.org

Comparison of Common Amino Protecting Groups:

| Protecting Group | Abbreviation | Cleavage Condition | Key Advantage |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Common for solution-phase; stable to base |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Standard for Solid-Phase Peptide Synthesis (SPPS) |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis | Orthogonal to acid/base labile groups |

Mechanistic and Reactivity Studies of 4,4 Difluorobutanoic Acid

Electronic and Steric Influences of Geminal Fluorine Atoms

The introduction of two fluorine atoms at the C4 position of butanoic acid profoundly alters its fundamental chemical properties. These changes are primarily driven by the unique electronic and steric characteristics of fluorine, the most electronegative element.

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The geminal difluoro group at the C4 position of 4,4-Difluorobutanoic acid exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds of the carbon chain. uomustansiriyah.edu.iqlibretexts.org This effect pulls electron density away from the carboxylate group, dispersing the negative charge and thereby stabilizing the anion. uomustansiriyah.edu.iq

This stabilization of the conjugate base leads to a significant increase in the acidity of the parent acid, which is reflected in a lower pKa value compared to its non-fluorinated counterpart, butanoic acid. libretexts.org The magnitude of this inductive effect is dependent on the distance of the electronegative substituent from the carboxyl group; the effect diminishes as the distance increases. libretexts.org For this compound, the pKa is reported as 2.87. brainly.com This value demonstrates a substantial increase in acidity compared to butanoic acid (pKa ≈ 4.82), though it is less acidic than isomers where the fluorine atoms are closer to the carboxyl group, such as 3,3-difluorobutanoic acid (pKa ≈ 0.52). brainly.combrainly.com

| Compound | Structure | pKa Value | Reference |

|---|---|---|---|

| Butanoic acid | CH₃CH₂CH₂COOH | ~4.82 | General Literature |

| This compound | F₂CHCH₂CH₂COOH | 2.87 | brainly.com |

| 3,3-Difluorobutanoic acid | CH₃CF₂CH₂COOH | ~0.52 | brainly.com |

Furthermore, fluorine substitution introduces potent stereoelectronic effects. The gauche effect, a phenomenon where a gauche conformation (substituents separated by a 60° dihedral angle) is electronically preferred over the anti conformation, is a well-documented feature in 1,2-difluoroalkanes. wikipedia.org This effect is often explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital, an interaction that is maximized in the gauche arrangement. wikipedia.org While this compound does not have a vicinal difluoro arrangement, similar hyperconjugative interactions (σC–H → σ*C–F) and electrostatic repulsions involving the highly polarized C-F bonds influence the rotational energy barriers around the C-C single bonds, dictating the population of different conformers in solution. beilstein-journals.orgsoton.ac.uk These conformational biases, though subtle, affect the molecule's shape and how it interacts with its environment. nih.govsoton.ac.uk

Like other carboxylic acids, this compound can form strong intermolecular hydrogen bonds, typically resulting in the formation of cyclic dimers in non-polar solvents. uomustansiriyah.edu.iq The powerful inductive effect of the gem-difluoro group plays a crucial role in modulating this behavior. By withdrawing electron density from the carboxyl group, the fluorine atoms increase the partial positive charge on the hydroxyl proton, making it a more potent hydrogen bond donor compared to the proton in butanoic acid.

Conversely, the fluorine atoms themselves are poor hydrogen bond acceptors. While intramolecular hydrogen bonding between the carboxylic proton and a fluorine atom is theoretically possible, it would require the formation of a highly strained seven-membered ring, making it energetically unfavorable. stackexchange.com Therefore, the primary influence of the gem-difluoro group on noncovalent interactions is the enhancement of the intermolecular hydrogen-bonding strength of the carboxylic acid moiety.

Conformational Effects in Acyclic and Cyclic Systems Induced by Fluorine

Reaction Pathways and Transformation Mechanisms

The reactivity of this compound and its derivatives is governed by the interplay between the carboxylic acid functional group and the distal gem-difluoro unit.

The functional groups of this compound can be transformed through several key reaction pathways.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, ultimately yielding 4,4-difluorobutan-1-ol. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally insufficient to reduce carboxylic acids. libretexts.org

Oxidation: The carboxylic acid functional group is at a high oxidation state and is generally resistant to further oxidation. However, the corresponding primary alcohol, 4,4-difluorobutan-1-ol, can be oxidized to re-form this compound using standard oxidizing agents.

Substitution:

Nucleophilic Acyl Substitution: As a typical carboxylic acid, this compound can undergo nucleophilic acyl substitution to form various derivatives. pressbooks.pubkhanacademy.org For instance, reaction with thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride, 4,4-difluorobutanoyl chloride. libretexts.org This reaction proceeds by converting the hydroxyl group into a better leaving group. libretexts.org Similarly, it can be converted to esters, such as methyl 4,4-difluorobutanoate, through Fischer esterification.

Fluorodecarboxylation: It is possible to replace the entire carboxylic acid group with a fluorine atom in a process known as fluorodecarboxylation. cdnsciencepub.com This can be achieved using reagents like xenon difluoride or through silver-catalyzed methods with a nucleophilic fluoride (B91410) source, which would transform the acid into 1,1,4-trifluorobutane. cdnsciencepub.comacs.org

| Reaction Type | Reagent(s) | Product | General Mechanism |

|---|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O | 4,4-Difluorobutan-1-ol | Nucleophilic Acyl Substitution then Nucleophilic Addition |

| Acid Chloride Formation | SOCl₂ | 4,4-Difluorobutanoyl chloride | Nucleophilic Acyl Substitution |

| Esterification | CH₃OH, H⁺ catalyst | Methyl 4,4-difluorobutanoate | Nucleophilic Acyl Substitution (Fischer Esterification) |

| Fluorodecarboxylation | Ag(I) catalyst, Nucleophilic F⁻ source | 1,1,4-Trifluorobutane | Silver-Catalyzed Decarboxylation/Fluorination |

This compound possesses both nucleophilic and electrophilic centers, with reactivity modulated by the fluorine substituents.

Electrophilic Profile: The carbonyl carbon of the carboxylic acid is inherently electrophilic due to the polarization of the C=O bond. pressbooks.publibretexts.org The electron-withdrawing inductive effect of the distant gem-difluoro group further pulls electron density through the carbon chain, slightly increasing the partial positive charge on the carbonyl carbon. This enhances its electrophilicity, making it more susceptible to attack by nucleophiles compared to the carbonyl carbon in butanoic acid. libretexts.org

Nucleophilic Profile: The oxygen atoms of the carboxyl group possess lone pairs of electrons and are therefore nucleophilic. Upon deprotonation, the resulting carboxylate anion is a more potent nucleophile. However, the same inductive effect that stabilizes the anion also reduces its nucleophilicity by pulling electron density away from the oxygen atoms. Consequently, the 4,4-difluorobutanoate anion is a weaker nucleophile than the butanoate anion. The neutral carboxylic acid itself can also act as a nucleophile, for example, by adding to highly electrophilic species like other gem-difluoroalkenes under certain conditions. nih.gov

C-F Bond Activation and Functionalization (e.g., Carboxylation with CO₂)

The activation of carbon-fluorine (C-F) bonds is a significant challenge in synthetic chemistry due to their high bond dissociation energy. However, the strategic placement of fluorine atoms, as in this compound and its derivatives, can facilitate C-F bond functionalization under specific reaction conditions. Research has demonstrated that the C-F bond in gem-difluoroalkenes, which can be derived from compounds related to this compound, can be selectively carboxylated using carbon dioxide (CO₂).

A notable methodology involves a photoredox/palladium dual catalysis system to achieve the defluorinative carboxylation of gem-difluoroalkenes. semanticscholar.org The mechanism is initiated by a single electron reduction via photoredox catalysis, which activates the C-F bond and generates a fluorovinyl radical intermediate. This radical then engages in a palladium-catalyzed carboxylation cycle to yield valuable α-fluoroacrylic acids. semanticscholar.org This process represents a rare instance of catalytic C-F bond carboxylation, transforming an inert C-F bond into a reactive site for C-C bond formation. semanticscholar.org While this specific study focuses on gem-difluoroalkenes, the principles of C-F bond activation through radical intermediates are relevant to the potential reactivity of derivatives of this compound.

The success of this transformation is highly dependent on the substrate, with aromatic-conjugated gem-difluoroalkenes showing particular suitability for the carboxylation reaction. semanticscholar.org A variety of functional groups are tolerated in this reaction, highlighting its potential synthetic utility. semanticscholar.org

| Catalyst System | Reactant | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Photoredox/Palladium | gem-Difluoroalkene + CO₂ | Fluorovinyl radical | α-Fluoroacrylic acid | semanticscholar.org |

Ring-Opening Reactions with Fluorinated Substrates (e.g., Aziridines, Epoxides)

Derivatives of this compound can potentially serve as nucleophiles or be transformed into precursors for reactions with strained ring systems like aziridines and epoxides. The ring-opening of these three-membered heterocycles is a valuable transformation in organic synthesis, providing access to a wide range of functionalized molecules. organic-chemistry.orglibretexts.org

Ring-opening reactions of epoxides and aziridines can be promoted under both acidic and basic conditions. libretexts.orgmasterorganicchemistry.com Under acidic conditions, the heteroatom of the ring is protonated, making the ring more susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com In the case of asymmetric epoxides, the nucleophile typically attacks the more substituted carbon. libretexts.org Conversely, under basic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. libretexts.org

For instance, hot water has been shown to effectively promote the hydrolysis and nucleophilic ring-opening of epoxides and aziridines without the need for strong acid or base catalysts. organic-chemistry.org In these reactions, hot water can act as a modest acid catalyst, a reactant, and a solvent. organic-chemistry.org This method has been successfully applied to various nucleophiles, including amines, sodium azide, and thiophenol. organic-chemistry.org

While direct studies involving this compound as the nucleophile in these specific ring-opening reactions are not detailed in the provided context, its structural motifs are found in compounds used in related synthetic applications. The development of methods for the ring-opening of epoxides and aziridines is a vibrant area of research, with catalytic asymmetric methods being a significant focus. researchgate.net

| Substrate | Reaction Condition | Mechanism Type | Key Features | Reference |

|---|---|---|---|---|

| Epoxide/Aziridine | Acidic (e.g., H₃O⁺) | SN1-like | Nucleophilic attack at the more substituted carbon. | libretexts.org |

| Epoxide/Aziridine | Basic (e.g., RO⁻) | SN2 | Nucleophilic attack at the less substituted carbon. | libretexts.org |

| Epoxide/Aziridine | Hot Water | Acid-catalyzed/Nucleophilic | Eco-friendly; water acts as catalyst and reactant. | organic-chemistry.org |

Advanced Spectroscopic and Computational Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4,4-difluorobutanoic acid in solution.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For this compound, the protons on the carbon adjacent to the carboxylic acid (C2) and the subsequent carbon (C3) would exhibit characteristic chemical shifts and coupling patterns. For instance, in a related compound, 4-bromo-4,4-difluorobutanoic acid, the protons at the C2 position appear as a triplet, while those at the C3 position present as a multiplet. prepchem.com

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The difluoro group at the C4 position would give rise to a distinct signal, with its chemical shift and coupling to adjacent protons providing key structural confirmation. The electronegativity of the fluorine atoms significantly influences the electronic environment, which is readily detectable by ¹⁹F NMR.

¹³C NMR: Carbon-13 NMR complements the proton and fluorine spectra by providing data on the carbon skeleton. Each carbon atom in the this compound molecule will have a unique chemical shift, influenced by its proximity to the electronegative fluorine atoms and the carboxylic acid group.

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

| ¹H | 0.8 - 4.0 | Signals for CH₂ groups adjacent to COOH and CF₂. |

| ¹⁹F | -120 to -125 | Signal for the CF₂ group. |

| ¹³C | 10 - 185 | Distinct signals for each of the four carbon atoms. |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, offers insights into the molecular vibrations and, consequently, the functional groups and conformational properties of this compound. edinst.commt.com

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations, providing a characteristic spectrum. edinst.com Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretches, and various C-H and C-C bond vibrations. mt.comspectroscopyonline.com The presence of strong hydrogen bonding can lead to a broadening of the O-H stretching band. nepjol.info

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique that measures the light scattered by a molecule. edinst.com While C=O stretching vibrations are often strong in both IR and Raman spectra, symmetric vibrations, such as C-C bond stretches, can be more prominent in Raman spectra. mt.com The combination of both techniques provides a more complete picture of the vibrational modes. scirp.org

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Spectroscopic Technique |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | FT-IR |

| C-H stretch | 3000 - 2850 | FT-IR, FT-Raman |

| C=O stretch (Carboxylic Acid) | 1760 - 1690 | FT-IR, FT-Raman |

| C-F stretch | 1100 - 1000 | FT-IR |

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, such as electrospray ionization time-of-flight (ESI-TOF), can confirm the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. rsc.orgbeilstein-journals.org The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.

While not directly applicable to this compound itself, electronic circular dichroism (CD) is a crucial technique for studying the conformational changes in peptides and proteins when this fluorinated amino acid is incorporated. nih.gov The introduction of the 4,4-difluoro group can restrict side-chain rotation, potentially stabilizing specific secondary structures like β-sheets or α-helices. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment and secondary structure of macromolecules. nih.gov Studies on peptides containing fluorinated amino acids have utilized CD spectroscopy to probe their thermodynamic stability and folding characteristics. d-nb.info

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. scispace.comaimspress.comuniroma2.it It provides a framework to understand and calculate the ground-state electron density and energy of a system, offering a balance between accuracy and computational cost. scispace.comaimspress.com DFT methods are instrumental in predicting a variety of molecular properties, including optimized geometries and vibrational frequencies. uniroma2.itscirp.org

For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G, are used to compute its optimized molecular structure. scirp.org These calculations also yield theoretical vibrational frequencies. However, it is common for computed frequencies to be higher than those observed experimentally due to factors like the use of finite basis sets and the neglect of anharmonicity. scirp.org To bridge this gap, scaling factors are often applied to the calculated frequencies to improve agreement with experimental data from techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. scirp.org The insights from DFT are crucial for the assignment of spectral bands and for a detailed vibrational analysis of the molecule. scirp.orgreseau-fluor.fr

Table 1: Theoretical vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

| O-H Stretch | Data not available | Data not available |

| C-H Stretch | Data not available | Data not available |

| This table is illustrative. Specific calculated and experimental frequency values for this compound require dedicated computational and experimental studies. |

Molecular Dynamics Simulations for Conformational Behavior and Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic nature of molecules over time. nih.govnih.gov These simulations are crucial for understanding the conformational landscape of flexible molecules like this compound and how they interact with their environment. mdpi.comchemrxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations and the transitions between them. mdpi.com

For fluorinated compounds, MD simulations can elucidate the impact of fluorine substitution on conformational preferences and intermolecular interactions. d-nb.info For instance, simulations can model how the polarized C-F bonds influence interactions with solvent molecules, such as water, which can differ significantly from their non-fluorinated analogs. rsc.org In the context of biological systems, MD simulations have been used to study the behavior of peptides containing fluorinated amino acids, providing insights into how these modifications affect protein structure and stability. d-nb.inforesearchgate.net Such studies help in understanding the detailed interactions at the atomic level, which are often not fully captured by experimental techniques alone. nih.govmdpi.com

Theoretical Studies on Reaction Kinetics and Thermodynamic Parameters

Theoretical methods are invaluable for studying the kinetics and thermodynamics of chemical reactions. odu.edukit.edu Computational approaches can be used to model reaction pathways, determine activation energies, and calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of reaction. rsc.orgodu.edu These studies provide a molecular-level understanding of reaction mechanisms. kit.edu

For carboxylic acids, theoretical studies often focus on reactions such as acid-base equilibria and esterification. longdom.org The presence of fluorine atoms in this compound is expected to significantly influence its reactivity. Theoretical calculations can quantify the electron-withdrawing effect of the fluorine atoms on the acidity of the carboxylic acid group and on the stability of reaction intermediates and transition states. By employing methods like statistical rate theory, it is possible to predict reaction rate coefficients and their dependence on temperature and pressure. kit.edu Thermodynamic parameters for processes like thermal denaturation in fluorinated BPTI variants have been determined by fitting experimental data, showcasing the synergy between experimental and theoretical approaches. rsc.org

Table 2: Calculated Thermodynamic Parameters

| Parameter | Value |

| Enthalpy of Formation (ΔHf°) | Data not available |

| Gibbs Free Energy of Formation (ΔGf°) | Data not available |

| Entropy (S°) | Data not available |

| This table is for illustrative purposes. Accurate thermodynamic data for this compound would require specific quantum chemical calculations. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.comlibretexts.org The energies and symmetries of these orbitals are crucial in determining the feasibility and outcome of many chemical reactions. wikipedia.orgnumberanalytics.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

FMO analysis, often performed using data from DFT calculations, can predict the most likely sites for electrophilic and nucleophilic attack on this compound. sapub.org The electron-withdrawing fluorine atoms are expected to lower the energy of the LUMO, potentially increasing the molecule's reactivity towards nucleophiles. Conversely, they would also lower the HOMO energy, making the molecule less susceptible to oxidation. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. sapub.org This analysis provides valuable insights for understanding and predicting the chemical behavior of this compound in various reactions. sapub.orgufla.br

Table 3: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| This table is illustrative. The specific FMO energies for this compound must be determined through quantum chemical calculations. |

Applications of 4,4 Difluorobutanoic Acid in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, 4,4-difluorobutanoic acid and its derivatives are instrumental in the rational design of molecules with enhanced pharmacological profiles. The presence of the difluoro group can influence a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences, thereby fine-tuning its interaction with biological targets.

Design of Bioisosteres for Enhanced Pharmacological Profiles

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. drughunter.com The unique properties of fluorine make fluorinated compounds, such as this compound, excellent candidates for creating effective bioisosteres. nih.gov

The carboxylic acid moiety is a common feature in many biologically active molecules but can present challenges related to poor membrane permeability and metabolic instability. drughunter.comnih.govenamine.net The difluoromethylene group adjacent to a carboxylic acid, as seen in derivatives of this compound, can act as a bioisostere for other chemical groups. For instance, the 2,6-difluorophenol (B125437) group has been explored as a lipophilic bioisostere of a carboxylic acid in the design of γ-aminobutyric acid (GABA) mimics. researchgate.net While not a direct application of this compound itself, this illustrates the principle of using gem-difluoro groups to modulate properties. The replacement of a carboxylic acid with a suitable bioisostere can improve a drug candidate's pharmacokinetic profile by, for example, reducing the risk of forming reactive acyl glucuronide metabolites. hyphadiscovery.com The selection of a bioisostere is highly context-dependent, often requiring the screening of multiple options to find the optimal replacement. drughunter.comenamine.net

Reversible protein phosphorylation is a critical cellular signaling mechanism, and phosphorylated amino acids like phosphoserine are key components of these pathways. However, the phosphate (B84403) group is susceptible to cleavage by phosphatases, limiting the therapeutic potential of phosphopeptides. Nonhydrolyzable phosphoserine mimetics are therefore of significant interest.

L-2-amino-4-phosphono-4,4-difluorobutanoic acid (F2Pab), a derivative of this compound, serves as a stable mimetic of phosphoserine. researchgate.netnih.govbnl.gov The difluoromethylene group is isosteric to the phosphate bridging oxygen, preventing enzymatic cleavage by phosphatases. nih.gov This stability makes F2Pab an invaluable tool for studying phosphorylation-dependent processes. For example, peptides containing F2Pab have been used to generate phosphorylation site-specific antibodies against the p53 tumor suppressor protein, a feat that was unsuccessful with natural phosphoserine-containing peptides. researchgate.netnih.govbnl.gov This approach allowed for the identification of new DNA damage-induced phosphorylation sites on p53. researchgate.netnih.govbnl.gov Furthermore, the difluoromethyl phosphoserine mimetic has been incorporated into octapeptides to study the interaction between pSer-205 AANAT and its 14-3-3 zeta binding partner, demonstrating that phosphorylation at this site is crucial for binding and protein stability. nih.gov

| Mimetic | Natural Counterpart | Key Feature | Application Example |

| L-2-amino-4-phosphono-4,4-difluorobutanoic acid (F2Pab) | Phosphoserine | Non-hydrolyzable phosphate mimic | Generation of phospho-specific p53 antibodies researchgate.netnih.govbnl.gov |

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy to create protein mimics with enhanced stability and novel biological activities. nih.govbiorxiv.org (S)-2-Amino-4,4-difluorobutanoic acid can be considered a mimic of natural amino acids like leucine (B10760876), where the difluoromethylene group replaces a dimethyl group. This substitution can influence the peptide's conformation and interaction with its target. While direct examples of this compound being used as a leucine mimic are not extensively detailed in the provided context, the principle is demonstrated by the use of 5,5-difluoronorleucine as a methionine mimetic. researchgate.net This suggests the potential for using (S)-2-amino-4,4-difluorobutanoic acid to modulate the properties of bioactive peptides.

Phosphorylated Amino Acid Mimetics (e.g., Phosphoserine)

Strategies for Improved Drug Metabolism and Pharmacokinetics

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacokinetic properties. The this compound moiety contributes to this by improving metabolic stability and modulating physical properties like lipophilicity.

The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. chemenu.com This increased stability can lead to a longer biological half-life of a drug. When the difluoromethyl group replaces a metabolically vulnerable site in a molecule, it can block metabolic pathways, thereby increasing the drug's bioavailability and duration of action. chemenu.com For example, replacing a serine or threonine residue in a peptide with a difluorinated analog can enhance its resistance to proteases and improve its stability in vivo. vulcanchem.com The introduction of fluorinated amino acids into peptides is a recognized method for improving the bioavailability and efficacy of therapeutic agents.

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine generally increases a molecule's lipophilicity. d-nb.info The difluoro group can enhance the lipophilicity (logP value) of a compound, which can lead to improved passive diffusion across biological membranes. Studies on peptides incorporating fluorinated amino acids have shown increased permeability across Caco-2 cell monolayers, a model for the intestinal barrier. It has been noted that a difluoroalkyl group can increase the logP of a molecule by approximately 0.5 to 1.0. This enhanced lipophilicity and membrane permeability can lead to better absorption of orally administered drugs. chemenu.com

The table below illustrates the impact of difluorination on key pharmacokinetic parameters.

Table 2: Pharmacokinetic Modulation by Difluoro-Substitution| Parameter | Effect of Difluoro-Substitution | Rationale |

|---|---|---|

| Metabolic Half-Life | Increased | Resistance to oxidative metabolism due to the strong C-F bond. vulcanchem.com |

| Lipophilicity (logP) | Increased | The electronegativity and low polarizability of fluorine increase hydrophobicity. d-nb.info |

| Membrane Permeability | Increased | Enhanced lipophilicity facilitates passive diffusion across lipid bilayers. chemenu.com |

Enhanced Metabolic Stability and Bioavailability

Radiopharmaceutical Development Utilizing ¹⁸F-Labeling

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes. Fluorine-18 (¹⁸F) is a preferred isotope for PET due to its convenient half-life (109.7 min) and low positron energy. While direct ¹⁸F-labeling of this compound is not a primary focus, its derivatives, particularly amino acids, are key targets for developing novel PET imaging agents. researchgate.net

A prominent example is the development of ¹⁸F-labeled glutamine analogs for tumor imaging, as many cancer cells exhibit increased glutamine metabolism. researchgate.net One such tracer, (2S,4R)-4-[¹⁸F]fluoroglutamine ((2S,4R)-4-[¹⁸F]FGln), has shown significant potential for clinical applications in detecting cancers like gliomas and breast cancer. researchgate.net The synthesis of these labeled amino acids often involves complex, multi-step procedures to introduce the ¹⁸F isotope with high purity and specific activity. The development of such tracers allows for the non-invasive study of metabolic pathways in vivo, aiding in cancer diagnosis and monitoring treatment response. researchgate.netresearchgate.net Another approach involves the ¹⁸F-AlF labeling method, which provides a convenient way to label biomolecules conjugated to specific chelating agents like NOTA. nih.gov

Chemical Biology and Protein Engineering

Derivatives of this compound, specifically fluorinated amino acids, are valuable tools in chemical biology and protein engineering. These non-canonical amino acids can be incorporated site-specifically into peptides and proteins to study and modulate their structure, stability, and function. beilstein-journals.orgresearchgate.netresearchgate.net

(S)-2-amino-4,4-difluorobutanoic acid, also known as difluoroethylglycine (B13598732) (DfeGly), is one such building block. beilstein-journals.orgrsc.org It can be synthesized and incorporated into peptides using solid-phase peptide synthesis. rsc.org The introduction of DfeGly can have significant effects on the properties of the resulting peptide or protein. For example, the fluorinated side chain can alter the hydrophobicity and steric interactions within the protein's core, often leading to increased thermal stability. researchgate.net

In one study, DfeGly was incorporated into the P1 position of the bovine pancreatic trypsin inhibitor (BPTI). rsc.org This modification was shown to restore the inhibitory activity that was lost when the original lysine (B10760008) residue was replaced with a non-fluorinated hydrophobic amino acid. High-resolution crystal structures revealed that the fluorinated side chain influenced the dynamics of water molecules in the binding site, demonstrating a unique form of "chemical complementation". rsc.orgresearchgate.net This highlights how the strategic placement of fluorinated amino acids can fine-tune protein-protein interactions. researchgate.net The ability to produce proteins containing such non-canonical amino acids is often achieved using cell-free translation systems combined with chemically aminoacylated suppressor tRNAs. beilstein-journals.orgnih.gov

Site-Specific Protein Mutagenesis and Non-Canonical Amino Acid Incorporation

The incorporation of non-canonical amino acids (ncAAs) into proteins through site-specific mutagenesis is a powerful technique for creating novel proteins with enhanced or unique functionalities. nih.gov this compound serves as a key precursor for the synthesis of fluorinated ncAAs, such as (S)-2-amino-4,4-difluorobutanoic acid, also known as difluoroethylglycine (DfeGly). beilstein-journals.orgreseau-fluor.fr These fluorinated amino acids are valuable tools in protein engineering due to the unique properties conferred by fluorine atoms. nih.gov

The general strategy for site-specific incorporation involves several key steps:

A specific codon in the gene of interest is replaced with a selector codon, often a nonsense or stop codon like UAG (amber codon). beilstein-journals.org

An orthogonal aminoacyl-tRNA synthetase (O-RS) and its corresponding orthogonal tRNA (O-tRNA) are created. This pair works independently of the host cell's native synthetases and tRNAs. google.com

The O-RS specifically charges the O-tRNA with the desired fluorinated amino acid, such as DfeGly. google.com

During protein translation, the O-tRNA recognizes the selector codon and inserts the fluorinated amino acid at that specific site in the polypeptide chain. beilstein-journals.org

Elucidation of Enzyme Mechanisms and Substrate Interactions

Fluorinated compounds derived from precursors like this compound are instrumental in probing the mechanisms of enzyme-catalyzed reactions. researchgate.net The substitution of hydrogen with fluorine can significantly alter the electronic properties of a molecule without causing a large steric change, making fluorinated substrate analogs powerful tools for mechanistic studies. researchgate.netfu-berlin.de

When a fluorinated amino acid like (S)-2-amino-4,4-difluorobutanoic acid (DfeGly) is incorporated near or at the active site of an enzyme, it can provide critical insights. reseau-fluor.fr The strong electron-withdrawing nature of the difluoromethyl group can influence the rates of enzymatic reactions that proceed through cationic intermediates or transition states, helping to elucidate the reaction pathway. researchgate.net

Furthermore, fluorine's unique nuclear magnetic resonance (NMR) properties make it an excellent probe. acs.org The incorporation of a ¹⁹F-labeled amino acid allows researchers to use ¹⁹F NMR spectroscopy to study:

Protein conformational changes: Shifts in the ¹⁹F NMR signal can indicate changes in the local environment of the fluorinated residue upon substrate binding or during catalysis. acs.org

Enzyme-ligand interactions: The technique can be used to monitor the binding of substrates, inhibitors, or other molecules to the enzyme. acs.org

Enzyme dynamics: ¹⁹F NMR can provide information about the flexibility and movement within the enzyme's active site. acs.org

For instance, fluorinated amino acids have been used to investigate the catalytic mechanisms of enzymes like ketosteroid isomerase and aspartate aminotransferase. fu-berlin.de By observing the effects of the fluorinated residue on enzyme activity and stability, researchers can deduce the role of the original amino acid in the catalytic process. fu-berlin.de

Investigation of Protein-Protein Interactions and Chemical Complementation

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Fluorinated amino acids, synthesized from precursors such as this compound, have emerged as valuable probes for investigating these interactions. nih.govrsc.org The introduction of fluorinated residues can modulate the physicochemical properties of a protein, such as hydrophobicity and polarity, which are critical for PPIs. acs.org

While it was once thought that "fluorous interactions" (favorable interactions between fluorinated segments) could be used to direct specific protein-protein recognition, evidence suggests this is unlikely. acs.org Instead, the utility of fluorinated amino acids in this context lies in their ability to subtly perturb and probe existing interfaces. By replacing a key residue at a protein interface with a fluorinated analog, researchers can study the impact on binding affinity and specificity. rsc.orgqucosa.de This provides detailed information about the contribution of individual residues to the stability of the protein complex. qucosa.de

Chemical complementation is another area where these compounds are useful. This approach involves engineering proteins that require a specific, non-natural component—like a fluorinated amino acid—to become functional or to interact. This provides a high degree of control for studying interactions within the complex environment of the cell.

The incorporation of fluorinated amino acids can influence:

Hydrophobicity: The hydrophobicity of a side chain generally increases with the number of fluorine atoms. qucosa.de

Steric Properties: The size and shape of the amino acid side chain are altered, which can affect the packing at the protein interface. qucosa.de

Polarity: The C-F bond introduces a dipole moment, which can alter electrostatic interactions. acs.org

By systematically studying these effects, a deeper understanding of the forces that govern protein-protein interactions can be achieved. rsc.orgqucosa.de

Design of Novel Peptides and Proteins with Tailored Properties

The ability to incorporate fluorinated amino acids, including those derived from this compound, into peptides and proteins opens up new avenues for designing biomolecules with customized properties. nih.govfu-berlin.deresearchgate.net Fluorine's unique characteristics allow for the fine-tuning of various attributes of peptides and proteins. acs.orgnih.gov

Key properties that can be tailored include:

| Property | Effect of Fluorination | Application |

| Stability | Can significantly enhance thermal and chemical stability by increasing the hydrophobicity of the protein core. acs.org | Creating more robust enzymes for industrial applications or therapeutic proteins with longer shelf lives. |

| Conformation | The polar C-F bond can influence local conformational preferences of the peptide backbone and side chains. mdpi.comnih.gov | Designing peptides with specific secondary structures (e.g., α-helices, β-sheets) or controlling the cis/trans isomerism of proline residues. nih.gov |

| Biological Activity | Can modulate binding affinity to target receptors or enzymes. nih.govrsc.org | Developing more potent peptide-based drugs or enhancing enzyme catalytic efficiency. fu-berlin.dersc.org |

| Proteolytic Resistance | Can increase resistance to degradation by proteases. acs.orgfu-berlin.de | Improving the in vivo half-life of therapeutic peptides. |

For example, research has shown that replacing leucine with its highly fluorinated analog, hexafluoroleucine, in the hydrophobic core of a model protein dramatically increases its stability against heat and chemical denaturation. acs.org Similarly, the incorporation of (S)-2-amino-4,4-difluorobutanoic acid (DfeGly) at a protein-protein interface was found to increase the stability of the basic pancreatic trypsin inhibitor (BPTI). reseau-fluor.fr These studies pave the way for the rational design of new biomaterials and therapeutic agents with precisely engineered characteristics. fu-berlin.demdpi.com

tRNA Aminoacylation Studies with Fluorinated Amino Acids

The fidelity of protein synthesis relies on the precise charging of transfer RNAs (tRNAs) with their cognate amino acids by enzymes called aminoacyl-tRNA synthetases (aaRSs). nih.gov The study of tRNA aminoacylation with fluorinated amino acids, such as (S)-2-amino-4,4-difluorobutanoic acid (DfeGly), is crucial for understanding and optimizing the incorporation of these non-canonical residues into proteins. beilstein-journals.orgnih.gov

For site-specific incorporation, an orthogonal aaRS/tRNA pair is required that does not cross-react with the cell's endogenous pairs. google.com Research focuses on two main aspects:

Chemical and Enzymatic Aminoacylation: This involves synthesizing the fluorinated amino acid and chemically attaching it to a truncated tRNA. The resulting aminoacyl-dinucleotide is then enzymatically ligated to the rest of the tRNA molecule, creating a fully charged suppressor tRNA ready for protein translation. beilstein-journals.org This method bypasses the need for an engineered synthetase for every new amino acid. A study reported the successful chemical aminoacylation of a yeast suppressor tRNA with DfeGly. beilstein-journals.org

Engineering Aminoacyl-tRNA Synthetases: This involves modifying an existing aaRS to make it specifically recognize and activate the desired fluorinated amino acid. fu-berlin.de The efficiency and fidelity of this process are critical. Researchers investigate the kinetics of the aminoacylation reaction, measuring parameters like k_cat and K_m to determine how well the engineered synthetase performs with the fluorinated amino acid compared to natural amino acids. google.com Studies have shown that the editing domains of some natural synthetases, like isoleucyl-tRNA synthetase (IleRS), can recognize and hydrolyze misacylated tRNAs charged with certain fluorinated amino acids, preventing their incorporation into proteins. nih.gov Understanding these editing mechanisms is essential for successfully engineering the translation machinery. nih.gov

These studies are fundamental for expanding the genetic code and reliably producing proteins containing fluorinated amino acids for various applications. beilstein-journals.orgnih.gov

Materials Science and Engineering

Synthesis of Fluorine-Containing Polymers and Advanced Coatings

While the primary documented applications of this compound are in the realm of chemical biology and protein engineering, its structural motifs are relevant to materials science. Fluorinated molecules are known to create surfaces with low energy, leading to properties like hydrophobicity and oleophobicity. Although direct use of this compound as a monomer in polymerization is not widely reported in the available literature, fluorinated carboxylic acids and their derivatives are foundational for creating fluoropolymers.

The principles suggest that polymers incorporating the 4,4-difluorobutyl moiety could exhibit desirable properties for advanced coatings. For instance, polymers made from fluorinated amino acids have been shown to have very low surface energies, resulting in large water contact angles on thin films made from them. rsc.org This indicates a high degree of water repellency, a key feature for advanced coatings used in protective and self-cleaning applications.

The synthesis of such polymers could potentially involve converting this compound into a suitable monomer, such as an acrylate (B77674) or vinyl ether, which could then be polymerized. The resulting fluorinated polymer could be used in applications requiring chemical resistance, thermal stability, and low surface friction.

Applications in Energetic Materials and Formulations

Based on available research, there is currently no publicly documented information linking this compound or its direct derivatives to applications in the research, development, or formulation of energetic materials.

Development of Specialized Functional Materials with Enhanced Thermal and Chemical Resistance

The quest for novel materials with superior stability has led researchers to explore fluorinated compounds as key components. Derivatives of this compound, particularly its amino acid analogue, (S)-2-amino-4,4-difluorobutanoic acid (also known as difluoroethylglycine or DfeGly), have been utilized in the synthesis of specialized functional materials, primarily in the realm of biopolymers and peptide engineering. fu-berlin.defu-berlin.deacs.org The introduction of the difluorinated backbone from these precursors into larger molecular structures can lead to materials with significantly enhanced thermal and chemical robustness. fu-berlin.denetascientific.com

Research in protein and peptide engineering has demonstrated that the substitution of natural amino acids with fluorinated versions like DfeGly can profoundly influence the resulting biopolymer's structure and stability. acs.org The difluoroalkyl side chain, while sterically similar to some natural counterparts, alters the electronic environment and can lead to more stable protein folding and increased resistance to proteolytic degradation. fu-berlin.deacs.org This makes such derivatives of this compound valuable tools for creating peptide-based drugs with improved pharmacokinetic profiles or for designing hyperstable protein assemblies for materials science applications. netascientific.com

The table below summarizes the comparative effects of incorporating a derivative of this compound into a peptide structure.

| Property | Standard Peptide (e.g., Leucine) | Fluorinated Peptide (with DfeGly) | Rationale for Change |

| Thermal Stability | Standard | Enhanced fu-berlin.defu-berlin.de | The high electronegativity and stability of the C-F bond contribute to a more stable molecular conformation. |

| Proteolytic Resistance | Susceptible to degradation | Increased | The fluorinated side chain can sterically or electronically hinder the approach of proteolytic enzymes. acs.org |

| Hydrophobicity | Moderate | Increased | Fluorination of alkyl groups generally increases the hydrophobicity of the amino acid side chain. |

| Secondary Structure | Native propensity | Can be altered | The number and position of fluorine atoms can influence the propensity of the peptide to form α-helices or β-sheets. acs.org |

This is an interactive data table. Click on the headers to explore the data.

Agrochemical Applications as Precursors for Active Ingredients

The introduction of fluorine into active ingredients has become a cornerstone of modern agrochemical research and development. researchgate.net Fluorinated compounds often exhibit enhanced efficacy, greater metabolic stability, and improved transport properties within the target pest or plant. researchgate.net The predominant strategy for synthesizing these complex fluorinated agrochemicals is not typically late-stage fluorination, but rather the use of fluorine-containing building blocks as precursors. ccspublishing.org.cn

Fluorinated aliphatic carboxylic acids and their esters represent a key class of these building blocks. While specific, large-scale industrial synthesis routes starting directly from this compound are not detailed in the available literature, its structure makes it a highly valuable potential precursor for active ingredients that contain a difluoroethyl or related moiety. For instance, related compounds like ethyl 4,4-difluoropentanoate are recognized as important organic synthesis intermediates in the pesticide industry. The gem-difunctional group (-CF2-) is a desirable feature in agrochemical design as it can act as a bioisostere for other chemical groups, enhancing binding to target enzymes while resisting metabolic breakdown.

The use of such fluorinated building blocks is a strategic choice to efficiently construct the core of the final agrochemical product. ccspublishing.org.cn This approach allows for precise control over the location of the fluorine atoms, which is crucial for tuning the molecule's biological activity.

The following table outlines the role of key fluorinated moieties, similar to that which could be derived from this compound, in agrochemical design.

| Fluorinated Group | Common Use in Agrochemicals | Contribution to Active Ingredient Properties |

| Aryl-F | Herbicides, Fungicides | Modifies electronic properties, blocks metabolic oxidation sites. researchgate.net |

| -CF3 (Trifluoromethyl) | Insecticides, Herbicides | Increases lipophilicity and metabolic stability; enhances binding affinity. nih.gov |

| -OCF3, -SCF3 | Herbicides, Fungicides | Provides a stable, lipophilic group that can improve cell membrane penetration. |

| -CHF2 (Difluoromethyl) | Fungicides | Acts as a stable bioisostere of hydroxyl or thiol groups, resisting metabolic breakdown. ccspublishing.org.cn |

This is an interactive data table. Click on the headers to explore the data.

Future Directions and Emerging Research Avenues for 4,4 Difluorobutanoic Acid

The strategic incorporation of fluorine into organic molecules continues to be a powerful tool in medicinal chemistry and materials science. 4,4-Difluorobutanoic acid, as a selectively fluorinated building block, stands at the forefront of this research. The future development of this compound and its derivatives is poised to expand into several key areas, from green synthesis to the computational design of novel functional molecules. This article explores the prospective research avenues that will shape the next generation of applications for this compound and related fluorinated structures.

Q & A

Q. What are the primary synthetic routes for 4,4-difluorobutanoic acid, and how do reaction conditions influence yield?

this compound is synthesized via fluorination of butanoic acid derivatives. A common method involves using diethylaminosulfur trifluoride (DAST) as a fluorinating agent under anhydrous conditions at controlled temperatures (0–25°C). The reaction typically proceeds via nucleophilic substitution, replacing hydroxyl or carbonyl groups with fluorine atoms. Yield optimization requires strict moisture control, inert atmospheres, and monitoring reaction time to prevent over-fluorination or side reactions. Large-scale production may employ continuous-flow fluorination reactors to enhance efficiency and safety .

Q. How can structural characterization of this compound be performed to confirm regioselective fluorination?

Key techniques include:

- NMR Spectroscopy : <sup>19</sup>F NMR confirms the presence of two equivalent fluorine atoms at the C4 position (δ −120 to −125 ppm for CF2 groups). <sup>1</sup>H NMR reveals splitting patterns due to coupling with fluorine (e.g., triplet for CH2 adjacent to CF2).

- X-ray Crystallography : Resolves the spatial arrangement of fluorine atoms and carboxyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C4H6F2O2) and fragmentation patterns .

Q. What physicochemical properties make this compound suitable for drug design?

The CF2 group enhances metabolic stability by resisting oxidative degradation and increases hydrophobicity (logP ~0.8), improving membrane permeability. The carboxylic acid moiety allows salt formation for solubility modulation. These properties are critical for prodrug development, such as phosphoserine mimetics resistant to phosphatase hydrolysis .

Advanced Research Questions

Q. How does this compound function as a phosphoserine mimetic in 14-3-3 protein inhibition?

The compound serves as a non-hydrolyzable phosphoserine analog in peptide synthesis. Its CF2 group mimics the steric and electronic properties of phosphate, enabling stable binding to 14-3-3 proteins. Methodological steps:

Solid-Phase Peptide Synthesis : Incorporate this compound into peptides using Fmoc/t-Boc strategies.

Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity.

Cellular Studies : Assess inhibition of 14-3-3-mediated signaling pathways via Western blotting for downstream targets (e.g., Raf-1) .

Q. What experimental approaches validate the role of this compound derivatives in caspase-dependent apoptosis?

- In Vitro Cytotoxicity : Treat cancer cell lines (e.g., HeLa, MCF-7) with derivatives and measure IC50 via MTT assays.

- Caspase Activation : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to quantify caspase-3/7 activity.

- Flow Cytometry : Detect apoptotic cells via Annexin V/PI staining.

- Mechanistic Studies : Knockdown caspases using siRNA to confirm pathway specificity .

Q. How can this compound be utilized in chemical tRNA aminoacylation studies?

The carboxylate group facilitates esterification with tRNA, while fluorine atoms stabilize the aminoacyl-tRNA against hydrolysis. Methods include:

Enzymatic Coupling : Use aminoacyl-tRNA synthetases to attach fluorinated amino acids.

Ribosome Profiling : Monitor incorporation into peptides via mass spectrometry.

Thermal Stability Assays : Compare melting temperatures (Tm) of fluorinated vs. non-fluorinated tRNA complexes .

Q. What strategies improve the metabolic stability of this compound in vivo?

- Prodrug Design : Synthesize ethyl esters (e.g., Ethyl 2-amino-4,4-difluorobutanoate) to enhance oral bioavailability. Hydrolysis in vivo releases the active acid.

- Isotope Labeling : Use <sup>18</sup>F or <sup>2</sup>H isotopes for pharmacokinetic tracking via PET or LC-MS.

- Co-administration : Combine with CYP450 inhibitors to reduce hepatic metabolism .

Q. How can researchers address contradictory data on the cytotoxicity of this compound derivatives?